6-((tert-Butoxycarbonyl)(methyl)amino)-5-chloronicotinic acid
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Overview
Description
6-((tert-Butoxycarbonyl)(methyl)amino)-5-chloronicotinic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a chloronicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-((tert-Butoxycarbonyl)(methyl)amino)-5-chloronicotinic acid typically involves the protection of the amino group with a Boc group, followed by chlorination and subsequent functionalization of the nicotinic acid core. The Boc protection is achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The chlorination step can be carried out using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound would likely involve scalable processes such as continuous flow synthesis, which allows for efficient and controlled reactions.
Chemical Reactions Analysis
Types of Reactions: 6-((tert-Butoxycarbonyl)(methyl)amino)-5-chloronicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-((tert-Butoxycarbonyl)(methyl)amino)-5-chloronicotinic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of materials with specific chemical properties
Mechanism of Action
The mechanism of action of 6-((tert-Butoxycarbonyl)(methyl)amino)-5-chloronicotinic acid involves its interaction with molecular targets through its functional groups. The Boc group provides protection to the amino group, allowing for selective reactions at other sites. The chloronicotinic acid moiety can participate in various chemical reactions, facilitating the formation of desired products .
Comparison with Similar Compounds
tert-Butoxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.
Chloronicotinic acids: Compounds with similar chlorinated nicotinic acid structures but different functional groups.
Properties
IUPAC Name |
5-chloro-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4/c1-12(2,3)19-11(18)15(4)9-8(13)5-7(6-14-9)10(16)17/h5-6H,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKIMHSHOUTZEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C(C=C(C=N1)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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